![molecular formula C18H17Cl2NO4S2 B2636658 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane CAS No. 1705506-66-6](/img/structure/B2636658.png)
7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a common feature in many organic compounds, including certain types of benzylisoquinoline alkaloids .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds, such as benzylisoquinoline alkaloids, have been synthesized using methods like Pd-catalyzed arylation, Noyori asymmetric hydrogenation, and diastereoselective resolution .Molecular Structure Analysis
The molecular structure of this compound seems to be complex, with a benzo[d][1,3]dioxole moiety. This structure is common in certain types of benzylisoquinoline alkaloids .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Compounds with structures similar to 7-(Benzo[d][1,3]dioxol-5-yl)-4-((2,5-dichlorophenyl)sulfonyl)-1,4-thiazepane have been synthesized through various chemical reactions, showcasing their versatility in organic synthesis. For instance, novel substituted 1,5-benzothiazepines containing 1,4-benzodioxane sulfonyl moieties have been efficiently synthesized, demonstrating the potential of these compounds in the development of new chemical entities with diverse biological activities (Chhakra, Mukherjee, Singh, & Chauhan, 2019). These syntheses often involve reactions under specific conditions to yield compounds with high purity and defined structural characteristics.
Anticancer Activity
A significant area of application for these compounds is in the field of cancer research, where they have been evaluated for their anticancer properties. Research has shown that novel benzo[d][1,3]dioxoles-fused 1,4-thiazepines, designed via a molecular hybridization approach, possess remarkable antitumor activities (Wu, Yang, Peng, & Sun, 2017). These compounds, synthesized in very good yields, have been assessed on different human cancer cell lines, with some showing potency that surpasses established chemotherapeutic agents.
Antimicrobial and Antiproliferative Activities
The antimicrobial and antiproliferative properties of these compounds have also been explored, revealing their potential as templates for developing new antimicrobial agents. For instance, thiazolyl pyrazoline derivatives linked to benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities, indicating their potential utility in addressing various bacterial infections and cancer cell lines (Mansour, Aboelnaga, Nassar, & Elewa, 2020).
Pharmacological Profile
The pharmacological significance of benzothiazepines, a related class of compounds, underscores the diverse biological activities these molecules can exhibit. A review on the pharmacological and synthetic profile of benzothiazepine highlighted their utility across various therapeutic areas, including their role as coronary vasodilators, tranquilizers, antidepressants, and calcium channel blockers (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015). This breadth of activity demonstrates the compound's versatility and potential as a foundational structure for new drug development.
Propriétés
IUPAC Name |
7-(1,3-benzodioxol-5-yl)-4-(2,5-dichlorophenyl)sulfonyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2NO4S2/c19-13-2-3-14(20)18(10-13)27(22,23)21-6-5-17(26-8-7-21)12-1-4-15-16(9-12)25-11-24-15/h1-4,9-10,17H,5-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVONWUMGBGQGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC3=C(C=C2)OCO3)S(=O)(=O)C4=C(C=CC(=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl 3-[(6-chloropyridazine-3-carbonyl)-methylamino]pyrrolidine-1-carboxylate](/img/structure/B2636575.png)
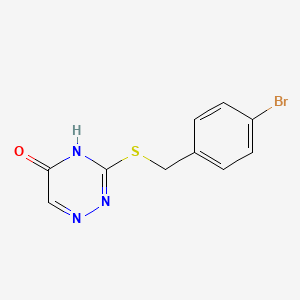


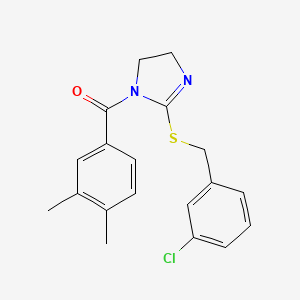
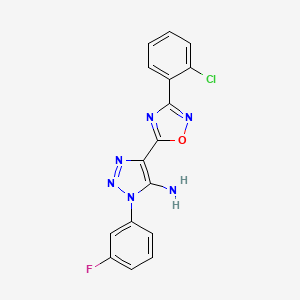
![2,2',3,3',4',5,5',6-Octahydrospiro[pyran-4,1'-pyrrolo[1,2-a][1,4]diazepine]](/img/structure/B2636585.png)
![9-(2-Ethenylsulfonylethyl)-1-methyl-2,6-dioxa-9-azaspiro[4.5]decane](/img/structure/B2636587.png)
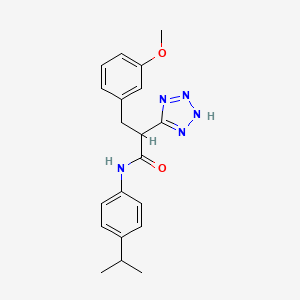
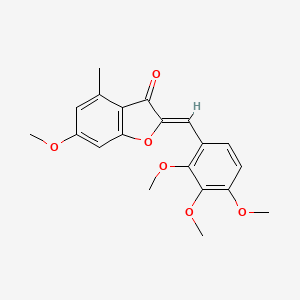

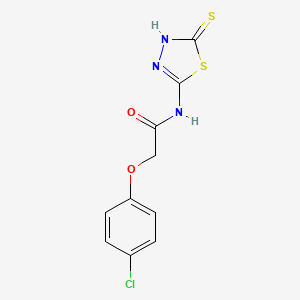
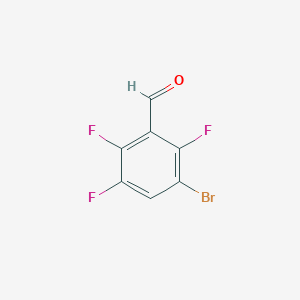
![2-[4-(4-ethoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2636598.png)
